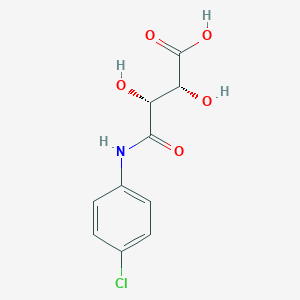
2-(2,4,5,7-Tetranitrofluoren-9-ylidene)propanedinitrile
Overview
Description
Scientific Research Applications
Formation of Cocrystals and Solvates
Crystallization of this compound with chlorobenzene and pi-donor compounds can yield chlorobenzene solvates. These structures comprise mixed stacks of twisted fluorene moieties interspersed with nearly parallel chlorobenzene molecules, which could be significant in the study of molecular interactions and crystal engineering (Batsanov et al., 2001).
Spiro[fluorene-9,3′-(1,2,4-triazole)]Derivatives Formation
The reaction of 4-substituted thiosemicarbazides with this compound in the presence of air forms spiro derivatives and thiosemicarbazono derivatives, which may have potential applications in medicinal chemistry and material sciences (Hassan et al., 2006).
Electron Acceptor in Semiconducting Complexes
This compound has been studied as an electron acceptor in charge-transfer complexes with semiconducting properties. Such complexes are significant in the field of organic electronics and photonics (Sbrana et al., 1982, 1983).
Novel Spiro[Fluorene-9,3′-[1,2,4]Triazoles Synthesis
The compound reacts with N3-substituted benzamidrazones to form novel spiro[fluorene-9,3′-[1,2,4]triazoles, which might be of interest in developing new organic materials or pharmaceuticals (Gomaa & Ali, 2018).
Synthesis and Photophysical Properties
The compound's reaction with various agents leads to the synthesis of new materials with distinct photophysical properties, which could be useful in optoelectronics and photovoltaics (Belikov et al., 2019).
Properties
IUPAC Name |
2-(2,4,5,7-tetranitrofluoren-9-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H4N6O8/c17-5-7(6-18)14-10-1-8(19(23)24)3-12(21(27)28)15(10)16-11(14)2-9(20(25)26)4-13(16)22(29)30/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTDNDIVGHGWIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=C(C#N)C#N)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H4N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348210 | |
| Record name | 2-(2,4,5,7-tetranitrofluoren-9-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15517-55-2 | |
| Record name | 2-(2,4,5,7-tetranitrofluoren-9-ylidene)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


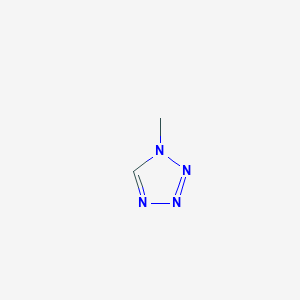
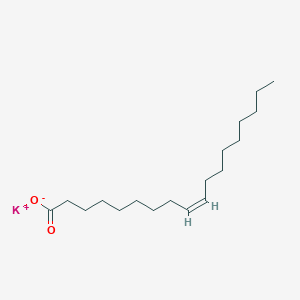



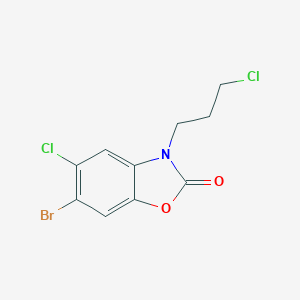

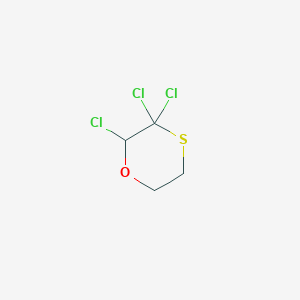
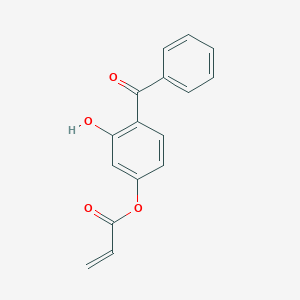

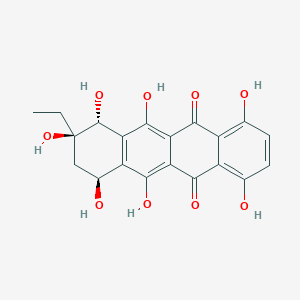

![Benzo[c]cinnoline, 4-(dimethylamino)-](/img/structure/B91424.png)
